1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene
Overview
Description
1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene is an organic compound with the molecular formula C8H6BrClFO. It is characterized by the presence of bromine, chlorine, and a fluoroethoxy group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene can be synthesized through several methods, including halogenation and etherification reactions
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process This involves the initial formation of a benzene derivative, followed by selective halogenation to introduce bromine and chlorine atoms
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures and polar solvents are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound finds applications in the production of agrochemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.
Comparison with Similar Compounds
1-Bromo-3-chloro-5-fluorobenzene
1-Bromo-3-chloro-2,4,5-trifluorobenzene
1-Bromo-5-chloro-3-fluoro-2-iodobenzene
Uniqueness: 1-Bromo-3-chloro-5-(2-fluoroethoxy)benzene is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical properties compared to similar compounds
Properties
IUPAC Name |
1-bromo-3-chloro-5-(2-fluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLCIPPCSIVPPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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